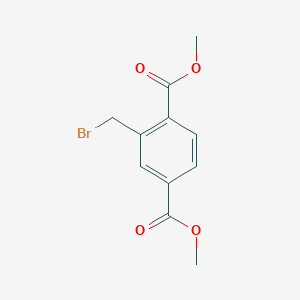
3-アミノ-4-フェノキシ安息香酸
概要
説明
3-Amino-4-phenoxybenzoic acid, also known as PAPB, is an important molecule in the field of organic chemistry. It has a CAS Number of 37531-32-1 and a molecular weight of 229.24 . The IUPAC name for this compound is 3-amino-4-phenoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Amino-4-phenoxybenzoic acid is 1S/C13H11NO3/c14-11-8-9 (13 (15)16)6-7-12 (11)17-10-4-2-1-3-5-10/h1-8H,14H2, (H,15,16) and the InChI key is BBCRLBBRTVEVSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-4-phenoxybenzoic acid is a powder at room temperature . It has a melting point of 154-156 degrees Celsius . The compound is water-soluble .科学的研究の応用
天然物の構造修飾
3-アミノ-4-フェノキシ安息香酸を含むアミノ酸は、しばしば天然物の構造修飾に使用されます . これらは水に非常に溶解し、幅広い活性を持っています。 天然物にアミノ酸を導入すると、これらの製品のパフォーマンスが向上し、副作用が最小限に抑えられると期待されています .
ジンセノシドの活性強化
研究者は、ジンセノシドにアミノ酸を導入し、活性を高めたジンセノシドアミノ酸誘導体を得ています . これは、3-アミノ-4-フェノキシ安息香酸が他の化合物の活性を高める可能性を示しています。
ペルオキシソーム増殖剤活性化受容体γアゴニスト
3-アミノ-4-フェノキシ安息香酸誘導体、特に2-シアノプロプ-2-イル3-フェノキシベンゾエートは、ペルオキシソーム増殖剤活性化受容体γアゴニスト活性を示すことがわかっています . これにより、この受容体に関連する疾患の治療に役立つ可能性があります。
グルコキナーゼの活性化
同じ誘導体である2-シアノプロプ-2-イル3-フェノキシベンゾエートは、グルコキナーゼを活性化する能力があることもわかっています . グルコキナーゼは炭水化物代謝において重要な役割を果たしており、糖尿病の治療における潜在的な用途を示唆しています。
タンパク質のグリケーション阻害
3-アミノ-4-フェノキシ安息香酸誘導体は、タンパク質のグリケーションを阻害することがわかっています . これにより、糖尿病や一部の神経変性疾患など、タンパク質のグリケーションが問題となる疾患の治療に役立つ可能性があります。
バイオメディシンとナノテクノロジーの用途
3-アミノ-4-フェノキシ安息香酸を含むアミノ酸ベースの化合物やペプチド誘導体は、さまざまなバイオメディシンおよびナノテクノロジー関連分野で数多くの用途があります .
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-Amino-4-phenoxybenzoic acid are the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism. Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the metabolism of carbohydrates.
Mode of Action
3-Amino-4-phenoxybenzoic acid interacts with its targets by exhibiting agonist activity towards PPAR-γ and activating glucokinase . This means that the compound binds to these targets and enhances their biological activity. Additionally, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful compounds in the body.
Biochemical Pathways
The activation of PPAR-γ and glucokinase by 3-Amino-4-phenoxybenzoic acid affects several biochemical pathways. For instance, the activation of PPAR-γ can influence lipid metabolism and insulin sensitivity, while the activation of glucokinase can impact glucose metabolism . The inhibition of protein glycation can prevent the formation of advanced glycation end products, which are implicated in various pathological conditions.
Pharmacokinetics
The compound’s molecular weight of 22924 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The activation of PPAR-γ and glucokinase by 3-Amino-4-phenoxybenzoic acid can lead to enhanced lipid metabolism and glucose utilization, potentially benefiting conditions like diabetes and metabolic syndrome . The inhibition of protein glycation can prevent the formation of harmful compounds, potentially offering protective effects against conditions like aging and neurodegenerative diseases .
生化学分析
Biochemical Properties
3-Amino-4-phenoxybenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenases and lipoxygenases, which are involved in the metabolism of arachidonic acid. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the production of prostaglandins and leukotrienes. Additionally, 3-Amino-4-phenoxybenzoic acid can bind to proteins such as albumin, influencing its transport and distribution within the body .
Cellular Effects
The effects of 3-Amino-4-phenoxybenzoic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Furthermore, 3-Amino-4-phenoxybenzoic acid impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 3-Amino-4-phenoxybenzoic acid exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can result in the inhibition or activation of enzymes, such as cyclooxygenases, which play a crucial role in inflammatory responses. Additionally, 3-Amino-4-phenoxybenzoic acid can influence gene expression by interacting with transcription factors and altering their activity. These molecular interactions ultimately lead to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-phenoxybenzoic acid can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to 3-Amino-4-phenoxybenzoic acid can lead to changes in cell proliferation, differentiation, and apoptosis, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of 3-Amino-4-phenoxybenzoic acid in animal models are dose-dependent. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become pronounced, emphasizing the need for careful dosage optimization in experimental settings .
Metabolic Pathways
3-Amino-4-phenoxybenzoic acid is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are key players in the biosynthesis of phenolic compounds. These interactions can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-Amino-4-phenoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with ATP-binding cassette (ABC) transporters, facilitating its movement across cellular membranes. Additionally, it can bind to proteins such as albumin, which aids in its distribution throughout the body. These interactions play a crucial role in determining the localization and accumulation of 3-Amino-4-phenoxybenzoic acid within different tissues .
Subcellular Localization
The subcellular localization of 3-Amino-4-phenoxybenzoic acid is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it exerts its effects. The localization of 3-Amino-4-phenoxybenzoic acid within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution .
特性
IUPAC Name |
3-amino-4-phenoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCRLBBRTVEVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608095 | |
| Record name | 3-Amino-4-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37531-32-1 | |
| Record name | 3-Amino-4-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)


![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)







